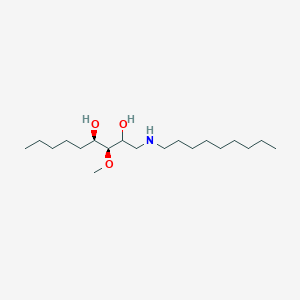![molecular formula C15H14F3N3O4 B13152950 4-{[(benzyloxy)carbonyl]amino}-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid](/img/structure/B13152950.png)
4-{[(benzyloxy)carbonyl]amino}-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(benzyloxy)carbonyl]amino}-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrazole ring substituted with benzyloxycarbonylamino, ethyl, and trifluoromethyl groups, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(benzyloxy)carbonyl]amino}-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach is the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the benzyloxycarbonylamino, ethyl, and trifluoromethyl groups under specific reaction conditions. The exact synthetic route and conditions can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. Large-scale synthesis often requires the use of specialized equipment and reagents to maintain the quality and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
4-{[(benzyloxy)carbonyl]amino}-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
4-{[(benzyloxy)carbonyl]amino}-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be used in biological studies to investigate its effects on different biological systems and pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{[(benzyloxy)carbonyl]amino}-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-{[(benzyloxy)carbonyl]amino}-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid include other pyrazole derivatives with different substituents. Examples include:
- 4-{[(benzyloxy)carbonyl]amino}benzoic acid
- 4-{[(benzyloxy)carbonyl]amino}butanoate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H14F3N3O4 |
|---|---|
Molecular Weight |
357.28 g/mol |
IUPAC Name |
2-ethyl-4-(phenylmethoxycarbonylamino)-5-(trifluoromethyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C15H14F3N3O4/c1-2-21-11(13(22)23)10(12(20-21)15(16,17)18)19-14(24)25-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,19,24)(H,22,23) |
InChI Key |
HXVCURVTSHQVDY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C(F)(F)F)NC(=O)OCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


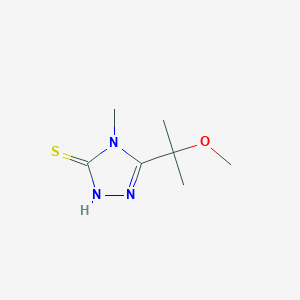

![N,N,5-Trimethylbenzo[d]isoxazol-3-amine](/img/structure/B13152871.png)
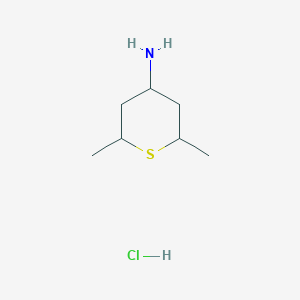
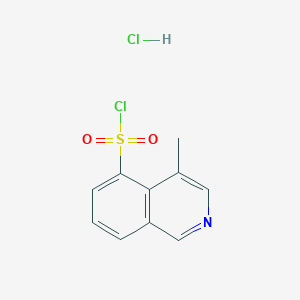
![(2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-N-(4-nitrophenyl)propanamide](/img/structure/B13152906.png)
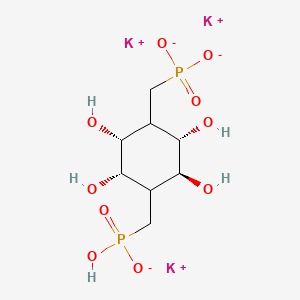

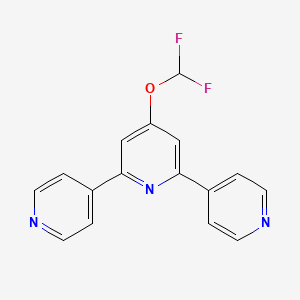
![N-[3-(aminomethyl)phenyl]-N-methylacetamide](/img/structure/B13152939.png)

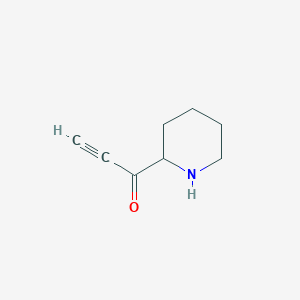
![1H-pyrrolo[2,3-b]pyridin-3-ol](/img/structure/B13152964.png)
